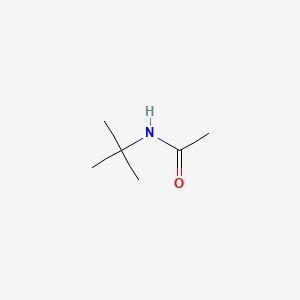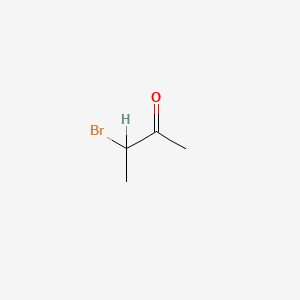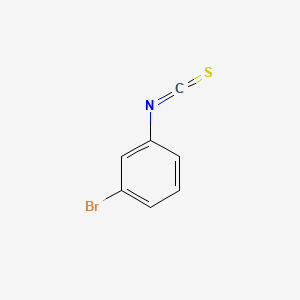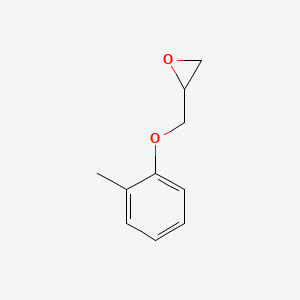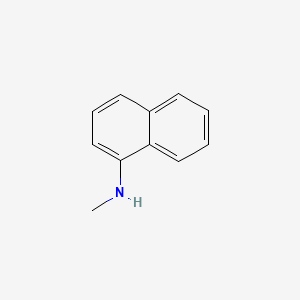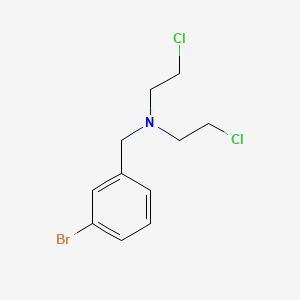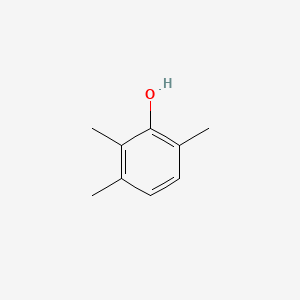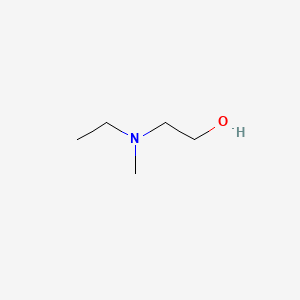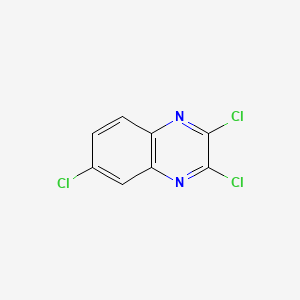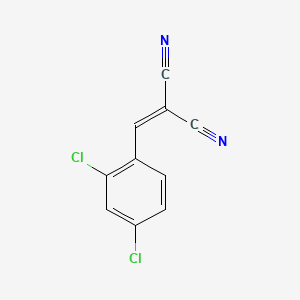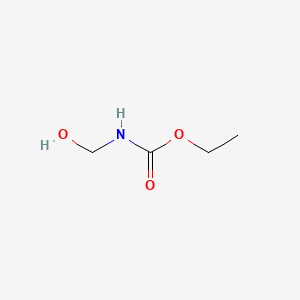
(1H-吲哚-2-基甲基)胺
概述
描述
(1H-Indol-2-ylmethyl)amine is an organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely recognized for their presence in many natural products and pharmaceuticals The structure of (1H-Indol-2-ylmethyl)amine consists of an indole ring attached to a methylamine group at the second position
科学研究应用
(1H-Indol-2-ylmethyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
(1H-Indol-2-ylmethyl)amine is a compound that has been found to have potential antimicrobial activity Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for (1H-Indol-2-ylmethyl)amine.
Mode of Action
It’s known that indole derivatives can interact with their targets and cause changes that lead to their biological effects
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that (1H-Indol-2-ylmethyl)amine may have diverse molecular and cellular effects
生化分析
Biochemical Properties
(1H-Indol-2-ylmethyl)amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for monoamine oxidase (MAO), an enzyme that catalyzes the oxidation of monoamines. This interaction is crucial for the regulation of neurotransmitter levels in the brain. Additionally, (1H-Indol-2-ylmethyl)amine can bind to serotonin receptors, influencing mood and behavior .
Cellular Effects
The effects of (1H-Indol-2-ylmethyl)amine on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, (1H-Indol-2-ylmethyl)amine has been shown to modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. It can also affect the expression of genes related to neurotransmitter synthesis and degradation, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, (1H-Indol-2-ylmethyl)amine exerts its effects through various mechanisms. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events. For instance, its interaction with serotonin receptors can lead to changes in cyclic adenosine monophosphate (cAMP) levels, ultimately affecting gene expression. Additionally, (1H-Indol-2-ylmethyl)amine can inhibit or activate enzymes such as MAO, altering the levels of neurotransmitters in the brain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1H-Indol-2-ylmethyl)amine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that (1H-Indol-2-ylmethyl)amine is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to (1H-Indol-2-ylmethyl)amine can result in changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (1H-Indol-2-ylmethyl)amine vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing neurotransmitter levels and improving mood. At high doses, (1H-Indol-2-ylmethyl)amine can be toxic, leading to adverse effects such as neurotoxicity and behavioral changes. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
(1H-Indol-2-ylmethyl)amine is involved in several metabolic pathways. It can be metabolized by enzymes such as MAO and cytochrome P450, leading to the formation of various metabolites. These metabolic pathways are crucial for the regulation of (1H-Indol-2-ylmethyl)amine levels in the body and its overall biological activity. The compound can also affect metabolic flux and metabolite levels, influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, (1H-Indol-2-ylmethyl)amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes. The compound’s localization and accumulation in specific tissues can affect its biological activity. For example, its distribution in the brain can influence neurotransmitter levels and behavior .
Subcellular Localization
The subcellular localization of (1H-Indol-2-ylmethyl)amine is important for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, (1H-Indol-2-ylmethyl)amine can localize to the mitochondria, where it can influence energy metabolism and apoptosis. Its presence in the nucleus can affect gene expression and cellular differentiation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Indol-2-ylmethyl)amine typically involves the reaction of indole with formaldehyde and ammonium chloride under acidic conditions
Industrial Production Methods: In an industrial setting, the production of (1H-Indol-2-ylmethyl)amine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions: (1H-Indol-2-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted indoles, amines, and other heterocyclic compounds.
相似化合物的比较
- (1H-Indol-3-ylmethyl)amine
- (1H-Indol-2-ylmethyl)methylamine
- (1H-Indol-2-ylmethanamine
Comparison: (1H-Indol-2-ylmethyl)amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to (1H-Indol-3-ylmethyl)amine, the position of the methylamine group influences the compound’s reactivity and interaction with biological targets. Similarly, (1H-Indol-2-ylmethyl)methylamine and (1H-Indol-2-ylmethanamine) have different substituents, leading to variations in their chemical behavior and applications.
属性
IUPAC Name |
1H-indol-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAODKZCUVVPEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342487 | |
| Record name | (1h-indol-2-ylmethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21109-25-1 | |
| Record name | (1h-indol-2-ylmethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Aminomethyl)indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential advantages of using this "interrupted Ugi reaction" for synthesizing 1H-indole-3-carboxamidines?
A1: This novel synthetic route offers several advantages:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

